molecular formula C18H16FNO B5163631 2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline

2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline

Cat. No.: B5163631
M. Wt: 281.3 g/mol
InChI Key: UMAQRTLIJGJMOD-UHFFFAOYSA-N
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Description

2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a methoxy group attached to a naphthalene ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of both fluorine and methoxy groups can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-21-18-11-10-13(14-6-2-3-7-15(14)18)12-20-17-9-5-4-8-16(17)19/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAQRTLIJGJMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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